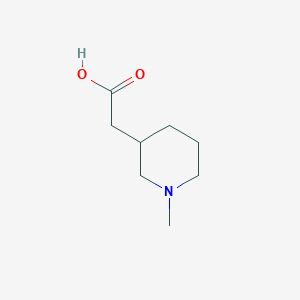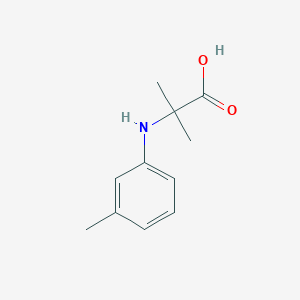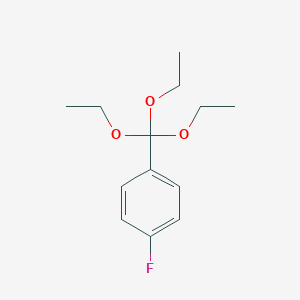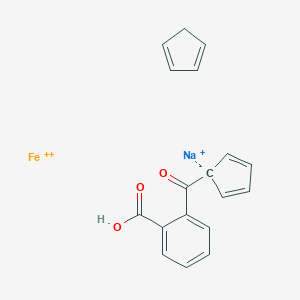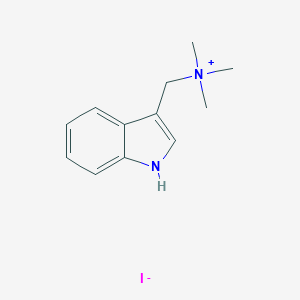
Dehydroaglaiastatin
Overview
Description
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Dehydroaglaiastatin has been identified as a compound with significant cytotoxic activity against human liver cancer cells. In a study by Ngo et al. (2021), dehydroaglaiastatin demonstrated noteworthy effects in vitro, exhibiting a low IC50 value, indicating its potential as a potent agent against cancer cells (Ngo et al., 2021).
Mechanism of Action
Dehydroaglaiastatin is a natural product, belonging to the terpenoid class of compounds with a cyclopentadiene topology . It is an alkaloid isolated from the plant Aglaia odorata Lour . This article aims to provide a comprehensive overview of the mechanism of action of Dehydroaglaiastatin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Mode of Action
It is known to have the potential to inhibit the growth of tumor cells . The compound may exert its anti-tumor effects by inhibiting the progression of the cell cycle and regulating apoptosis pathways
Result of Action
Dehydroaglaiastatin has been found to have the potential to inhibit the growth of tumor cells . It is believed to exert its anti-tumor effects by inhibiting the progression of the cell cycle and regulating apoptosis pathways . Additionally, Dehydroaglaiastatin has been found to have antifungal activity, showing some inhibitory effects against certain pathogenic fungi .
Action Environment
The action, efficacy, and stability of Dehydroaglaiastatin can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. Dehydroaglaiastatin is typically stored at 2-8℃
References
Dehydroaglaiastatin - ChemBK Dehydroaglaiastatin - BOC Sciences Dehydroaglaiastatin - Natural Products / BOC Sciences
properties
IUPAC Name |
(2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPQJTZJGUXND-JZRGNDHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroaglaiastatin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the cytotoxic activity of Dehydroaglaiastatin?
A1: Dehydroaglaiastatin exhibited significant cytotoxic activity against HepG2 human liver cancer cells in vitro, with an IC50 value of 0.69 µM. This suggests potential anti-cancer properties, warranting further investigation. []
Q2: Were other rocaglamide derivatives investigated in this study, and how did their activity compare to Dehydroaglaiastatin?
A2: Yes, the study also investigated 8b-O-5-oxohexylrocaglaol and rocaglaol, which are other rocaglamide derivatives. While these compounds also displayed cytotoxic activity against HepG2 cells, their potency was lower than Dehydroaglaiastatin, with IC50 values of 4.77 µM and 7.37 µM, respectively. This difference in potency highlights the potential influence of structural variations within the rocaglamide family on cytotoxic activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



